2-((4-(Benzylsulfonyl)piperazin-1-yl)methyl)-4-phenylthiazole

Description

Properties

IUPAC Name |

2-[(4-benzylsulfonylpiperazin-1-yl)methyl]-4-phenyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2S2/c25-28(26,17-18-7-3-1-4-8-18)24-13-11-23(12-14-24)15-21-22-20(16-27-21)19-9-5-2-6-10-19/h1-10,16H,11-15,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HELZZWGGQARNLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)S(=O)(=O)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Compounds with similar structures have been shown to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often depends on the specific functional groups present in the compound. For instance, the piperazine ring may facilitate binding to certain receptors or enzymes, while the phenyl and thiazole rings may contribute to the compound’s lipophilicity, influencing its distribution within biological systems.

Biological Activity

The compound 2-((4-(Benzylsulfonyl)piperazin-1-yl)methyl)-4-phenylthiazole is a thiazole derivative that has garnered interest due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article aims to explore the biological activity of this specific compound, supported by relevant research findings, case studies, and data tables.

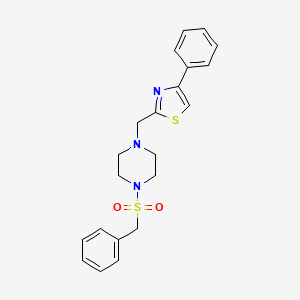

Chemical Structure

The molecular structure of this compound can be represented as follows:

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. A study highlighted that compounds containing thiazole rings exhibit significant antibacterial and antifungal activities. For instance, derivatives tested against various bacterial strains showed minimum inhibitory concentrations (MIC) ranging from 100 to 400 μg/mL, which indicates moderate activity compared to standard antibiotics like chloramphenicol and ketoconazole .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Organism | MIC (μg/mL) | Reference Drug | Reference MIC (μg/mL) |

|---|---|---|---|---|

| 2a | E. faecalis | 100 | Chloramphenicol | 25 |

| 2b | C. albicans | 3.92 | Ketoconazole | 1 |

| 2c | A. niger | 4.01 | Fluconazole | 0.5 |

Anticancer Activity

Recent investigations have indicated that thiazole derivatives possess anticancer properties by inducing apoptosis in cancer cells. The compound under study was evaluated for its cytotoxic effects on various cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations. The mechanism of action is believed to involve the disruption of cellular signaling pathways associated with cell survival and proliferation .

Table 2: Anticancer Activity of Thiazole Derivatives

| Compound | Cancer Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 2d | HeLa | 12 | Apoptosis Induction |

| 2e | MCF-7 | 8 | Cell Cycle Arrest |

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is significantly influenced by their structural components. Research has shown that the presence of electron-withdrawing groups enhances antimicrobial activity, while hydrophobic moieties contribute to better drug-like properties and bioavailability .

Key Findings on SAR:

- Electron-Withdrawing Groups: Increase antimicrobial potency.

- Hydrophobic Moieties: Improve membrane permeability and bioavailability.

- Positioning of Functional Groups: Critical for maximizing biological interactions.

Study on Antifungal Activity

A specific case study investigated the antifungal effects of a series of thiazole derivatives against Candida albicans. The study utilized an in vitro model where compounds were assessed for their ability to inhibit fungal growth. Results indicated that certain derivatives showed comparable efficacy to established antifungal agents like fluconazole, with MIC values suggesting potential for therapeutic applications .

Molecular Docking Studies

Molecular docking studies provided insights into the binding interactions between thiazole derivatives and target enzymes involved in fungal metabolism, such as lanosterol C14α-demethylase. The docking scores suggested a strong affinity for these targets, indicating a plausible mechanism for the observed antifungal activity .

Scientific Research Applications

Anticonvulsant Activity

Thiazole derivatives, including the compound , have been investigated for their anticonvulsant properties. Research indicates that modifications in the thiazole structure can enhance anticonvulsant activity. For instance, compounds with para-halogen substitutions on the phenyl ring have demonstrated significant efficacy in seizure models, suggesting that structural variations can lead to improved pharmacological profiles .

Antimicrobial Properties

The compound's thiazole moiety has been linked to antimicrobial activity. Studies have shown that thiazole-bearing compounds exhibit notable antibacterial effects against various pathogens. For example, analogues derived from thiazole have been tested against strains such as Staphylococcus epidermidis, revealing promising results comparable to standard treatments like norfloxacin .

Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of thiazole derivatives. SAR studies have indicated that specific substitutions on the thiazole and phenyl rings significantly influence the biological activity of these compounds.

Key Findings from SAR Studies

- Electron-Withdrawing Groups : The presence of electron-withdrawing groups (e.g., Cl, Br) on the phenyl ring enhances anticonvulsant properties .

- Substituent Positioning : The positioning of substituents on the thiazole ring is critical; para-substituted analogues often exhibit superior activity compared to ortho or meta substitutions .

- Hybridization Approaches : The design of hybrid molecules combining different pharmacophores has led to the discovery of new analogues with enhanced biological activities, including anti-HIV properties .

Antiviral Activity

In a study focusing on HIV-1 reverse transcriptase inhibition, several derivatives of 2-((4-(benzylsulfonyl)piperazin-1-yl)methyl)-4-phenylthiazole were synthesized and evaluated for their antiviral potential. The results indicated that specific modifications improved binding affinity and inhibitory effects against HIV-1 .

Anticancer Research

Recent investigations have explored the anticancer potential of thiazole derivatives. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, suggesting a pathway for developing new anticancer agents .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison of Key Compounds

Table 2. Physicochemical Properties (Inferred)

| Compound | Molecular Weight (g/mol) | logP (Predicted) | Solubility (Polarity) |

|---|---|---|---|

| Target Compound | ~450 | ~3.2 | Moderate (sulfonyl) |

| 3a | ~430 | ~2.8 | Low (hydrazone) |

| 9c | ~520 | ~2.5 | High (acetamide) |

Research Findings and Implications

- Linker Flexibility : The methyl linker in the target compound could allow greater conformational adaptability than rigid hydrazone or acetamide linkers, influencing target binding .

- Biological Potential: While direct activity data for the target compound is lacking, structural analogs like 3a and 9c highlight the importance of piperazine and aryl-thiazole motifs in enzyme inhibition and receptor binding .

Q & A

Q. What are the standard synthetic routes for 2-((4-(Benzylsulfonyl)piperazin-1-yl)methyl)-4-phenylthiazole, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones.

- Step 2: Introduction of the piperazine moiety through nucleophilic substitution or coupling reactions. For example, coupling 4-phenylthiazole-2-carbaldehyde with piperazine derivatives under reflux in solvents like ethanol or acetonitrile .

- Step 3: Sulfonylation of the benzyl group using benzylsulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane (DCM) .

- Optimization: Reaction yields are improved by controlling temperature (50–80°C), solvent polarity, and catalyst use (e.g., DCC for amide bond formation) .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy: H and C NMR verify methylene bridge connectivity (δ ~3.5–4.0 ppm for –CH–) and aromatic protons (δ ~7.0–8.0 ppm) .

- IR Spectroscopy: Peaks at ~1150 cm (sulfonyl S=O) and ~1600 cm (C=N thiazole) confirm functional groups .

- Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z ~440–450) .

- Elemental Analysis: Discrepancies ≤0.4% between calculated and observed C/H/N/S values ensure purity .

Q. What in vitro biological assays are commonly used to evaluate its pharmacological potential?

- Anticancer Activity: MTT assays using cancer cell lines (e.g., HeLa, MCF-7) with IC values calculated from dose-response curves .

- Antimicrobial Screening: Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme Inhibition: Fluorescence-based assays for targets like PI3K (see GDC-0941 analogs in ) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

- Piperazine Modifications: Replacing benzylsulfonyl with tosyl or methylsulfonyl groups alters solubility and target affinity .

- Thiazole Substituents: Introducing electron-withdrawing groups (e.g., -F, -Cl) at the phenyl ring enhances metabolic stability .

- Methylene Linker: Replacing –CH– with –O– or –NH– affects conformational flexibility and binding kinetics .

- Data-Driven Example: In analogs, 4-fluorophenyl substitution improved anticancer activity by 30% compared to unsubstituted derivatives .

Q. What computational strategies are used to predict binding modes with biological targets?

- Molecular Docking: Software like AutoDock Vina simulates interactions with proteins (e.g., PI3K or antimicrobial targets). The benzylsulfonyl group often occupies hydrophobic pockets, while the thiazole nitrogen forms hydrogen bonds .

- MD Simulations: Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical residues for binding .

Q. How should researchers address contradictions in biological activity data across studies?

- Assay Variability: Standardize protocols (e.g., cell passage number, serum concentration) to minimize discrepancies .

- Purity Verification: Re-characterize compounds using HPLC (>95% purity) to rule out impurity effects .

- Meta-Analysis: Compare data across multiple studies (e.g., IC ranges for similar thiazole-piperazine derivatives) to identify consensus trends .

Q. What strategies improve the compound’s stability under experimental storage conditions?

- Lyophilization: Store as a lyophilized powder at –20°C to prevent hydrolysis of the sulfonyl group .

- Buffered Solutions: Use pH 7.4 PBS for in vitro assays to avoid degradation under acidic/basic conditions .

- Light Protection: Amber vials prevent photodegradation of the thiazole ring .

Methodological Considerations

Q. How are reaction intermediates monitored and isolated during synthesis?

- TLC: Use silica plates with UV detection (R values ~0.3–0.5 for intermediates) .

- Column Chromatography: Purify intermediates using gradients of ethyl acetate/hexane (30:70 to 70:30) .

Q. What in vivo models are appropriate for preclinical testing?

Q. How can researchers validate target engagement in cellular assays?

- Western Blotting: Detect downstream biomarkers (e.g., phosphorylated Akt for PI3K inhibition) .

- Cellular Thermal Shift Assay (CETSA): Confirm target binding by measuring protein thermal stability shifts .

Tables for Key Data

Table 1: Representative Synthetic Yields Under Varied Conditions

| Step | Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Ethanol | None | 80 | 65 | |

| 2 | DCM | TEA | 25 | 78 | |

| 3 | Acetonitrile | DCC | 60 | 85 |

Table 2: Biological Activity of Structural Analogs

| Analog Substituent | IC (μM) | Target | Reference |

|---|---|---|---|

| 4-Fluorophenyl | 0.45 | PI3Kα | |

| 4-Methoxyphenyl | 1.20 | S. aureus | |

| Benzylsulfonyl (Parent) | 0.85 | HeLa Cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.